4-Methoxypentan-2-ol

Übersicht

Beschreibung

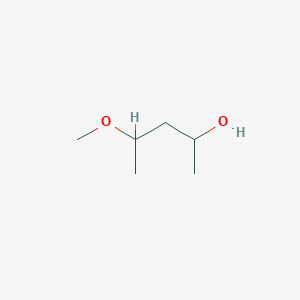

4-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is soluble in water and commonly used in various industrial applications. This compound is part of the alcohol family and is characterized by the presence of a methoxy group attached to the second carbon of a pentane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxypentan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxypentanal with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methoxypentanal. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxypentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: When oxidized using reagents like potassium permanganate or chromium trioxide, this compound can be converted to 4-methoxypentanoic acid.

Reduction: The compound can be reduced to 4-methoxypentane using strong reducing agents such as lithium aluminum hydride.

Substitution: In the presence of strong acids or bases, the methoxy group can be substituted with other functional groups, leading to the formation of various derivatives.

Major Products Formed:

Oxidation: 4-Methoxypentanoic acid

Reduction: 4-Methoxypentane

Substitution: Various substituted pentanols depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Solvent and Intermediate in Organic Synthesis:

4-Methoxypentan-2-ol is primarily utilized as a solvent and an intermediate in organic synthesis. Its ability to dissolve a wide range of substances facilitates numerous chemical reactions, enhancing the solubility of reactants and products.

Synthesis Methods:

Several methods have been developed for synthesizing this compound, including:

- Reduction of 4-Methoxypentanal: Using sodium borohydride in ethanol at room temperature.

- Catalytic Hydrogenation: Involves 4-methoxypentanal reacting with hydrogen gas over palladium on carbon under controlled conditions.

Biological Applications

Enzyme-Catalyzed Reactions:

The compound has been studied for its role in enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases. It serves as a substrate that can be oxidized or reduced, providing insights into metabolic pathways involving alcohols.

Drug Formulation:

Research has explored its potential in drug formulation and delivery systems due to its favorable solubility and reactivity profiles. Its properties can enhance the bioavailability of certain pharmaceuticals, making it a candidate for further investigation in medicinal chemistry.

Industrial Applications

Fragrance and Flavor Production:

this compound is employed in the fragrance and flavor industry due to its pleasant odor profile. It acts as a building block for synthesizing various aromatic compounds.

Hydrometallurgy:

The compound has been investigated for its ability to selectively extract metals from solutions, which is crucial in hydrometallurgy processes. Its interaction with catalysts has been studied to optimize conditions for better yields in metal extraction applications.

Case Study 1: Catalytic Processes

Research conducted on the catalytic conversion of this compound demonstrated its effectiveness over various powder catalysts prepared by ball milling. The results indicated that conversion rates and selectivity were significantly influenced by the impact energy applied during the reaction process.

Case Study 2: Metal Extraction

In hydrometallurgy studies, this compound was evaluated for its metal extraction capabilities. The compound showed promise in selectively extracting metals from aqueous solutions, which could lead to more efficient recovery processes in mining operations.

Wirkmechanismus

The mechanism of action of 4-Methoxypentan-2-ol involves its interaction with various molecular targets and pathways:

Enzymatic Reactions: The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation or reduction.

Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in facilitating chemical reactions and enhancing the solubility of other compounds.

Chemical Reactivity: The presence of the methoxy group and hydroxyl group allows it to participate in various chemical reactions, making it a versatile compound in synthesis and research.

Vergleich Mit ähnlichen Verbindungen

4-Methoxypentan-2-ol can be compared with other similar compounds such as:

4-Methylpentan-2-ol: Both compounds have similar structures but differ in the presence of a methoxy group in this compound, which imparts different chemical properties.

4-Ethoxypentan-2-ol: This compound has an ethoxy group instead of a methoxy group, leading to variations in reactivity and solubility.

4-Methoxypentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions compared to this compound.

The uniqueness of this compound lies in its combination of a methoxy group and a hydroxyl group, which provides a balance of solubility and reactivity, making it a valuable compound in various applications.

Biologische Aktivität

4-Methoxypentan-2-ol, a compound with the chemical formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, toxicity assessments, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound is an organic compound characterized by a methoxy group attached to a pentan-2-ol structure. Its molecular weight is approximately 114.18 g/mol. The compound is soluble in water and exhibits a variety of functional properties that make it suitable for various applications in the pharmaceutical and chemical industries.

Pharmacological Effects

Research indicates that this compound may act on several biological targets:

- Adenosine Receptor A2b :

- Metabolic Pathways :

Toxicological Data

Toxicity assessments have revealed significant findings regarding the safety profile of this compound:

- Carcinogenicity Studies : In animal models, exposure to high doses has resulted in renal tumors in rats, indicating potential carcinogenic effects . The National Toxicology Program (NTP) highlighted evidence of carcinogenic activity based on these studies.

- Neurotoxicity : Studies have shown that the compound can induce neurotoxic effects at certain concentrations, leading to increased incidences of renal tubule hyperplasia and adenomas in rats .

Case Studies

Several case studies provide insights into the practical implications of this compound's biological activity:

- Animal Studies : In a two-year NTP study involving mice, researchers observed a significant increase in liver enzyme activity following exposure to the compound, indicating potential hepatotoxicity .

- Human Health Assessments : A tier III assessment conducted by the Australian government indicated that exposure to this compound through inhalation or dermal routes could lead to adverse health effects, including chronic nephropathy and increased tumor incidence .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound.

| Biological Target | Activity Type | Effect |

|---|---|---|

| Adenosine receptor A2b | Antagonist | Modulates physiological responses |

| Cytochrome P450 (CYP2B10) | Inducer | Alters drug metabolism |

| Renal tubule hyperplasia | Toxicity | Increased incidence in chronic exposure |

| Study Type | Findings | Implications |

|---|---|---|

| NTP Carcinogenicity Study | Renal tumors in high-dose rats | Potential carcinogenic risk |

| Neurotoxicity Assessment | Increased liver enzyme activity | Risk of hepatotoxicity |

| Human Health Tier III Assessment | Chronic nephropathy observed | Long-term health risks |

Eigenschaften

IUPAC Name |

4-methoxypentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVDVJQTXFTVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624859 | |

| Record name | 4-Methoxypentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90971-84-9 | |

| Record name | 4-Methoxypentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.